2-Amino-2-ethylbutanamide hydrochloride

描述

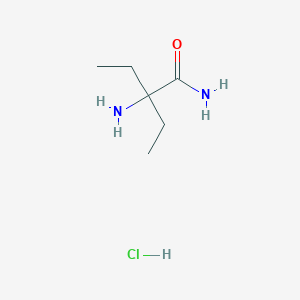

2-Amino-2-ethylbutanamide hydrochloride (CAS: 843621-90-9) is a branched-chain amino acid derivative with a quaternary carbon center bearing an ethyl group and an amide functional group. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 180.64 g/mol (calculated). This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules. Its structural features, including the ethyl substituent and hydrochloride salt form, influence its solubility, stability, and reactivity in synthetic pathways .

属性

IUPAC Name |

2-amino-2-ethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-6(8,4-2)5(7)9;/h3-4,8H2,1-2H3,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGGNBHDARLSSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-75-5 | |

| Record name | Butanamide, 2-amino-2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17704-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Overview of Chemical Synthesis Routes

The preparation of 2-Amino-2-ethylbutanamide hydrochloride generally involves the transformation of suitable precursors such as 2-bromo butyric acid methyl esters or 2-aminobutyric acid derivatives through ammoniation, resolution, and salification steps. The key challenge is to achieve high yield, optical purity, and environmentally friendly processes.

Method 1: Ammoniation of 2-Bromo-Butyric Acid Methyl Esters Followed by Resolution and Salification

This method, detailed in Chinese patent CN103012190A, is a widely recognized industrial approach with the following key steps:

Ammoniation

- Raw Material : 2-bromo-butyric acid methyl esters.

- Reaction Medium : Methanol-ammonia solution (25% ammonia) and anhydrous isopropyl alcohol.

- Procedure :

- The methyl ester is added dropwise to cooled (below 10°C) ammonia-methanol solution over 2-3 hours.

- The mixture is incubated, then warmed to 20°C and stirred for 38-42 hours until the reaction is complete (residual ester <0.5%).

- The reaction mixture is concentrated under reduced pressure to yield a white solid.

- Anhydrous isopropyl alcohol is added (2.5-3 times the weight of the ester), refluxed for 2 hours, cooled to 10°C, and filtered to remove ammonium bromide by-product.

- The filtrate is concentrated to recover the oily free amine, 2-amino-butanamide.

Resolution

- Resolving Agent : L-Tartaric acid.

- Process :

- The oily 2-amino-butanamide is dissolved in methanol (2.5-3.4 times its weight).

- L-Tartaric acid is added slowly under cooling.

- The mixture is stirred and cooled to room temperature, precipitating the double salt.

- The solid is filtered to obtain the crude resolved product.

Salification

- Salification Agent : Hydrogen chloride gas.

- Procedure :

- The crude double salt is dissolved in methanol (twice its weight).

- Dry hydrogen chloride gas is bubbled in until pH reaches 1-2.

- The mixture is cooled, filtered, washed with methyl alcohol, and dried to yield optically active S-2-amino-butanamide hydrochloride.

- Raw materials are inexpensive and readily available.

- Mild reaction conditions and simple operation.

- High process safety and low equipment requirements.

- Environmentally friendly with recyclable solvents and manageable solid waste.

- Suitable for industrial-scale production.

Experimental Data from Embodiment 1 :

| Step | Conditions/Details | Yield/Result |

|---|---|---|

| Ammoniation | 25% ammonia in methanol, <10°C, 2-3 h addition, 38-42 h stir at 20°C | White solid isolated; oily 2-amino-butanamide obtained: 169 g |

| Resolution | L-Tartaric acid addition, cooling to RT | Crude double salt: 250 g |

| Salification | HCl gas in methanol, pH 1.5, filtered and dried | Final product: 110 g; Total recovery: 47.8% |

| Product properties | Melting point: 260-262°C; Optical rotation: +24° (C=1, H2O) |

Method 2: Chlorination-Ammoniation Route Using 2-Aminobutyric Acid

Another route involves starting from 2-aminobutyric acid, which is chlorinated using reagents such as bis(trichloromethyl)carbonate or thionyl chloride, followed by ammoniation and acidification to yield 2-amino-butanamide hydrochloride.

- Chlorination : 2-aminobutyric acid reacts with bis(trichloromethyl)carbonate under mild conditions (-5 to 110°C) to form 4-ethyl-2,5-oxazolidinedione intermediates.

- Ammoniation and Acidification : The intermediate is treated with ammonia and acidified to obtain the hydrochloride salt.

- High yield and mild reaction conditions.

- Lower production cost compared to traditional bromination routes.

- Safer and simpler operation with less hazardous reagents.

Environmental Considerations :

- Avoids use of bromine, which is environmentally unfriendly.

- However, use of thionyl chloride can generate sulfur-containing waste gases that are difficult to manage and polluting.

- Regulatory pressure exists to replace such reagents with greener alternatives.

Comparative Analysis of Preparation Methods

| Feature | Method 1: 2-Bromo-Butyric Acid Methyl Ester Route | Method 2: Chlorination of 2-Aminobutyric Acid Route |

|---|---|---|

| Starting Material | 2-bromo-butyric acid methyl ester | 2-aminobutyric acid |

| Key Reagents | Ammonia-methanol, L-tartaric acid, HCl gas | Bis(trichloromethyl)carbonate or thionyl chloride |

| Number of Steps | 3 (ammoniation, resolution, salification) | 2 (chlorination, ammoniation/acidification) |

| Reaction Conditions | Mild, ambient to moderate temperatures | Mild to moderate temperatures |

| Optical Purity Control | Resolution with L-tartaric acid | Not explicitly detailed |

| Environmental Impact | Recyclable solvents, manageable waste | Some reagents produce toxic or polluting byproducts |

| Industrial Scalability | High, simple equipment, safe | Moderate, handling chlorinating agents required |

| Yield | Approx. 48% total recovery reported | High yield reported, but variable by route |

Research Findings and Notes

- The ammoniation of methyl 2-bromobutyrate in ammonia-methanol solution is a critical step with reaction monitoring to ensure completion (<0.5% residual ester).

- Resolution using L-tartaric acid is effective in obtaining optically active S-isomer, important for pharmaceutical applications.

- Direct salification by bubbling dry hydrogen chloride gas simplifies the process and improves yield.

- The use of bis(trichloromethyl)carbonate as a chlorination agent is a novel approach that reduces hazardous waste and improves safety.

- Traditional bromination methods involve multiple steps and hazardous reagents (bromine), high pressure ammoniation, and are less favored industrially due to cost and safety concerns.

- Environmental regulations are pushing for replacement of toxic reagents like thionyl chloride and bromine with greener alternatives.

Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Ammoniation + Resolution) | Method 2 (Chlorination + Ammoniation) |

|---|---|---|

| Raw Material Cost | Low | Moderate |

| Reaction Time | 40-45 hours (ammoniation + resolution) | Variable, shorter for chlorination |

| Temperature Range | 0-40°C (ammoniation), reflux for reflux step | -5 to 110°C (chlorination) |

| Yield (Overall) | ~48% | High (not precisely quantified) |

| Optical Purity | High (via resolution) | Not specified |

| Environmental Impact | Low (recyclable solvents, less waste) | Moderate to high (toxic byproducts) |

| Industrial Feasibility | High | Moderate |

化学反应分析

Substitution Reactions

This compound participates in nucleophilic substitution reactions due to its reactive amide group. A patented industrial synthesis demonstrates:

Chlorination-Ammoniation Pathway

-

Reagents/Conditions : Bis(trichloromethyl) carbonate (BTC) in organic solvents (e.g., dichloromethane) at −5°C to 110°C .

-

Mechanism : BTC acts as a chlorinating agent, converting the carboxyl group of 2-aminobutyric acid into 4-ethyl-2,5-oxazolidinedione. Subsequent ammoniation introduces the amide group (Fig. 1) .

-

Yield : Industrial processes achieve >85% purity with optimized solvent recovery systems .

Comparison of Chlorination Agents

| Chlorinating Agent | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| BTC | 4–6 | 92 | Low SO₂ emissions |

| Thionyl Chloride | 2–3 | 88 | High sulfur waste |

Data adapted from CN101684078A

Enzymatic Transamination

Biocatalytic pathways enable stereoselective modifications:

-

Reagents/Conditions : Transaminases (e.g., ATA-217, ATA-415) with isopropylamine in DMSO/water mixtures at 10–30°C .

-

Products : β-amino amides like 3-Amino-N-benzyl-2-ethylbutanamide with >99% enantiomeric excess (ee) .

-

Key Finding : Anti:syn diastereomer ratios vary from 35:65 to 62:38 depending on enzyme selectivity (Table S1) .

Metal-Catalyzed Coupling

Nickel-mediated reactions exploit the amide’s directing effect:

-

Reagents/Conditions : Ni(cod)₂/di-Me fumarate ligand, aryl boronic esters in THF at 60°C .

-

Mechanism : The amide carbonyl coordinates to nickel, enabling regiocontrolled 1,2-diarylation (Fig. 2) .

-

Scope : Compatible with aryl iodides (e.g., 4-MeSC₆H₄I) and boronic esters (e.g., 4-MeOC₆H₄Bpin) .

Zinc-Mediated Addition

DFT studies reveal Zn(II)-catalyzed pathways:

-

Reagents/Conditions : Zn(II) complexes in aprotic solvents, optimized via transition-state calculations .

-

Mechanism : Iminoacetic acid coordinates to Zn, followed by formamide addition through a 11.07 kcal/mol energy barrier (Fig. 3) .

-

Side Reaction : Competing pathway forming N-(1,1-dihydroxy-2-iminoethyl)amide is disfavored by 3.5 kcal/mol .

Figure 1 : Industrial synthesis route for 2-amino-2-ethylbutanamide hydrochloride .

Figure 2 : Proposed nickel-catalyzed diarylation mechanism .

Figure 3 : Energy profile for Zn(II)-mediated addition (DFT) .

科学研究应用

Chemical Properties and Reactions

Chemical Structure : The compound features an amine functional group attached to a branched alkyl chain, making it a versatile building block in organic synthesis.

Reactivity : 2-Amino-2-ethylbutanamide hydrochloride can undergo various reactions:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : May produce amines or alcohols.

- Substitution : Participates in reactions with nucleophiles leading to substituted amides or esters.

Chemistry

In synthetic organic chemistry, this compound is employed as a building block for creating more complex molecules. Its ability to participate in oxidation and reduction reactions makes it valuable for synthesizing various derivatives used in pharmaceuticals and agrochemicals.

Biological Studies

The compound acts as an NMDA receptor antagonist , which is significant in neuropharmacology. By blocking the NMDA receptors, it helps mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease. This mechanism has been explored in several studies, highlighting its potential therapeutic benefits.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties allow for its use in formulating products that require specific chemical characteristics, such as pH buffers and stabilizers in biochemical applications .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neuronal excitability in a model of Alzheimer's disease. The findings indicated that administration of this compound significantly reduced markers of neurotoxicity associated with excessive glutamate activity. This suggests its potential role as a therapeutic agent in managing neurodegenerative disorders.

Case Study 2: Synthetic Applications

Researchers utilized this compound as a precursor in synthesizing novel anti-cancer agents. The compound's reactivity allowed for the successful formation of various derivatives that exhibited promising cytotoxic activity against cancer cell lines . The synthesis pathway involved multiple steps including oxidation and substitution reactions that were optimized for yield and purity.

作用机制

The mechanism by which 2-Amino-2-ethylbutanamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound typically acts by modulating biological processes at the molecular level.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 2-amino-2-ethylbutanamide hydrochloride with four structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Group |

|---|---|---|---|---|---|

| This compound | 843621-90-9 | C₆H₁₃ClN₂O | 180.64 | Ethyl branch at C2, amide group | Amide, hydrochloride |

| Ethyl 2-amino-2-ethylbutanoate hydrochloride | 1135219-29-2 | C₈H₁₈ClNO₂ | 195.69 | Ethyl branch at C2, ester group | Ester, hydrochloride |

| 2-Amino-3-methylbutanamide hydrochloride | 93169-29-0 | C₅H₁₂ClN₂O | 152.62 | Methyl branch at C3, amide group | Amide, hydrochloride |

| 2-Amino-N-isobutyl-2-methylpropanamide hydrochloride | 1220035-05-1 | C₈H₁₉ClN₂O | 206.70 | Isobutyl substituent, methyl at C2 | Amide, hydrochloride |

Key Observations :

- Ethyl vs.

- Ester vs. Amide Functional Groups: Ethyl 2-amino-2-ethylbutanoate hydrochloride (ester) is more hydrolytically labile than the amide-containing target compound, making the latter more stable in aqueous conditions .

- Isobutyl Substituent: The isobutyl group in 2-amino-N-isobutyl-2-methylpropanamide hydrochloride enhances lipophilicity, which may improve membrane permeability in drug delivery applications .

生物活性

2-Amino-2-ethylbutanamide hydrochloride, also known as AEBH, is an organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its effectiveness in various medical contexts, particularly in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C6H14ClN2O

- Melting Point : 224-226 °C

The biological activity of AEBH is primarily attributed to its interaction with specific biological targets. Research suggests that it may influence pathways related to cell proliferation and apoptosis, which are critical in cancer treatment.

Biological Activities

-

Anticancer Activity :

- AEBH has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies using the MTT assay demonstrated that it has a significant cytotoxic effect on prostate (PC-3), breast (MCF-7), and liver (HepG2) cancer cells, with IC50 values ranging from 10 to 30 µM depending on the cell type .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of AEBH against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC-3 | 15 | Moderate cytotoxicity |

| MCF-7 | 20 | Significant cytotoxicity |

| HepG2 | 25 | Moderate cytotoxicity |

These results indicate a dose-dependent response, highlighting AEBH's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of AEBH has revealed that modifications to its amine and amide groups can significantly alter its biological activity. For example, substituting the ethyl group with larger alkyl chains resulted in increased potency against certain cancer cell lines .

常见问题

Q. What are the standard synthetic routes for 2-amino-2-ethylbutanamide hydrochloride, and how are reaction conditions optimized?

The compound is commonly synthesized via Zn(II)-catalyzed pathways involving iminoacetic acid coordination and formamide addition, with reaction conditions optimized using density functional theory (DFT) calculations. Key parameters include aprotic solvents (e.g., THF), temperature control (60–80°C), and catalyst loading. A competing pathway forming N-(1,1-dihydroxy-2-iminoethyl)amide is disfavored by 3.5 kcal/mol, favoring the desired product .

- Table 1: Synthesis Pathway Comparison

| Pathway | Catalyst | Energy Barrier (kcal/mol) | By-Product Risk |

|---|---|---|---|

| Zn(II)-mediated | Zn complexes | 11.07 | Low |

| Alternative route | None | 14.57 | Moderate |

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify the branched alkyl chain and amine functionality. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates the molecular ion peak at m/z 166.65 (C₆H₁₅ClN₂O). Differential scanning calorimetry (DSC) confirms the melting point (224–226°C) .

Advanced Research Questions

Q. How do competing reaction pathways in Zn(II)-catalyzed synthesis influence yield, and what strategies mitigate undesired by-products?

Competing pathways arise due to varying transition-state energies. For example, the Zn(II)-mediated route has a lower energy barrier (11.07 kcal/mol) compared to the alternative pathway (14.57 kcal/mol). By-product formation is minimized by:

- Temperature modulation : Maintaining 60–80°C to avoid thermal degradation.

- Solvent selection : Aprotic solvents (e.g., DMF) reduce nucleophilic interference.

- Catalyst optimization : Adjusting Zn(II) complex stoichiometry to favor the desired transition state .

Q. What mechanistic insights have DFT studies provided for Zn(II)-mediated synthesis?

DFT studies reveal that Zn(II) coordinates with iminoacetic acid, stabilizing the transition state during formamide addition. The reaction proceeds via a six-membered cyclic intermediate, with a calculated energy barrier of 11.07 kcal/mol. Computational models also predict a 3.5 kcal/mol energy difference favoring the primary product over the N-(1,1-dihydroxy-2-iminoethyl)amide by-product (Fig. 3 in ).

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may stem from variations in derivative synthesis (e.g., oxidation vs. reduction steps) or cell-line specificity. To address this:

- Standardize protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions.

- Structural validation : Confirm derivative purity (>98%) via HPLC and NMR.

- Dose-response curves : Compare activities across multiple concentrations to identify outliers .

Q. What strategies optimize the synthesis of cytotoxic derivatives from this compound?

Derivatives with enhanced activity are synthesized via:

- Oxidation : Using KMnO₄ in acidic conditions to generate ketone intermediates.

- Substitution : Reacting with thiols or halides under nucleophilic conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products (>95%) .

Data Contradiction Analysis

Q. Why do computational and experimental results sometimes diverge in reaction energy profiles?

Discrepancies may arise from approximations in DFT models (e.g., solvent effects, entropy). Experimental validation via kinetic studies (e.g., Arrhenius plots) and in situ IR spectroscopy can reconcile differences. For example, DFT-predicted Zn(II) coordination geometries should align with X-ray crystallography data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。